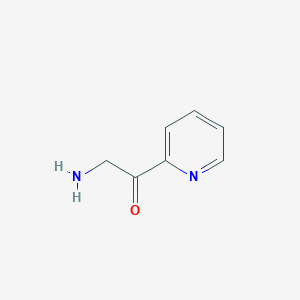

![molecular formula C25H23N3O2 B2879282 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903329-41-9](/img/structure/B2879282.png)

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

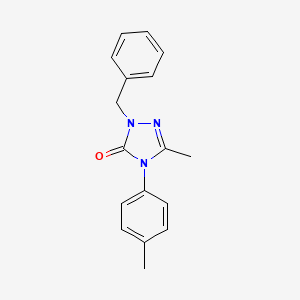

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a compound with the molecular formula C25H23N3O2 and a molecular weight of 397.478. It is a derivative of quinazolin-4-one .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol, which is then refluxed for 10 hours . The resulting solution is cooled, filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis

The structure of similar compounds has been confirmed by FT-IR, 1H-NMR, and mass spectroscopy . The presence of (NH, NH2) stretching vibration at 3120cm-1 and 3180-3315 cm-1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm-1 has been observed .Scientific Research Applications

Drug Development

The core structure of this compound is similar to that found in some successful drugs like Atorvastatin and Sunitinib . This suggests its potential use in the development of new pharmaceuticals, particularly as a scaffold for creating molecules with desirable properties such as increased potency or reduced side effects.

Antimalarial Activity

Compounds with a 4-oxoquinazoline structure have been studied for their antimalarial properties . This compound could be used in research aimed at developing new antimalarial drugs, which is crucial given the resistance that has developed to current treatments.

HIV-1 Protease Inhibition

The 4-oxoquinazoline derivatives are also of interest due to their activity as HIV-1 protease inhibitors . Research into this application could lead to new treatments for HIV/AIDS, especially for strains that may be resistant to existing antiretroviral drugs.

Organic Synthesis

This compound could serve as a precursor or intermediate in organic synthesis processes . Its structure allows for various chemical modifications, making it a valuable tool for synthesizing a wide range of organic molecules.

Antiviral Research

Given the structural similarity to compounds with known antiviral properties, this compound could be used in the synthesis and study of new antiviral agents . This is particularly relevant in the context of emerging viral diseases and the need for rapid development of effective antiviral drugs.

Quantum Evaluation and Therapeutic Activity

The compound’s structure makes it suitable for quantum evaluation studies, which can predict its interaction with biological targets . This application is important for understanding the compound’s potential therapeutic effects and optimizing its properties for medical use.

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazolinone derivatives, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

The presence of the amide group could potentially enhance water solubility, aiding absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .

properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHKXHCBDDGUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)

![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2879216.png)

![5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester](/img/structure/B2879219.png)